3-Amino-4-pyrazolecarbonitrile
Overview
Description
N-(4-Amino-2-chlorophenyl)phthalimide: is an organic compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 g/mol . This compound is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to a phthalimide moiety. It is a slightly yellow solid that is soluble in dimethyl sulfoxide (DMSO) but insoluble in water .
Mechanism of Action
Target of Action
5-Amino-1H-pyrazole-4-carbonitrile, also known as 3-Amino-1H-pyrazole-4-carbonitrile or 3-Amino-4-pyrazolecarbonitrile, is a compound that has been reported to have a wide range of biochemical and physiological effects . It is considered to be an inhibitor of enzymes such as COX-2, 5-LOX , and has been used as a molecular structural unit in the synthesis of various organic compounds .
Mode of Action
It is known that it interacts with its targets, such as cox-2 and 5-lox enzymes, leading to a variety of biochemical changes . These interactions can result in antitumor activity, anti-inflammatory effects, and antioxidant activity .
Biochemical Pathways
The compound affects various biochemical pathways due to its wide range of activities. For instance, by inhibiting COX-2 and 5-LOX enzymes, it can affect the synthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses .
Result of Action
The molecular and cellular effects of 5-Amino-1H-pyrazole-4-carbonitrile’s action are diverse due to its wide range of activities. It has been reported to exhibit antitumor activity, anti-inflammatory effects, and antioxidant activity . These effects are likely the result of its interaction with various targets and its impact on multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it is recommended to avoid dust formation and ingestion or inhalation of the compound .
Biochemical Analysis
Biochemical Properties
5-Amino-1H-pyrazole-4-carbonitrile is a potential biologically active scaffold due to its wide applications in pharmaceuticals . It has been used as an analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compound . It also exhibits properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase, and CB1 receptor antagonists .
Cellular Effects
It is known that this compound has a wide range of biochemical and physiological effects including antitumor activity, anti-inflammatory effects, and antioxidant activity .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has been synthesized using various methods and catalysts .
Metabolic Pathways
It is known that this compound has a wide range of biochemical and physiological effects .
Transport and Distribution
It is known that this compound has a wide range of biochemical and physiological effects .
Subcellular Localization
It is known that this compound has a wide range of biochemical and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phthalic Anhydride and 4-Amino-2-chlorobenzene Reaction:
Industrial Production Methods:
- The industrial production of N-(4-Amino-2-chlorophenyl)phthalimide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents and Conditions: N-(4-Amino-2-chlorophenyl)phthalimide can undergo nucleophilic substitution reactions, especially at the chlorine atom. Common reagents include sodium hydroxide or other nucleophiles.
Products: The major products formed are derivatives where the chlorine atom is replaced by the nucleophile.
-
Oxidation Reactions:
Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the amino group.
Products: The major products are oxidized derivatives of the original compound.
-
Reduction Reactions:
Reagents and Conditions: Reducing agents like lithium aluminum hydride can reduce the phthalimide moiety.
Products: The major products are reduced forms of the phthalimide ring.
Scientific Research Applications
Chemistry:
- N-(4-Amino-2-chlorophenyl)phthalimide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine:
- This compound exhibits anticonvulsant properties and is studied for its potential use in treating neurological disorders .
Industry:
- In the industrial sector, N-(4-Amino-2-chlorophenyl)phthalimide is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- N-(Hydroxymethyl)phthalimide
- N-(Chloromethyl)phthalimide
- N-(2-Chloroethyl)phthalimide
- N-(4-Pentynyl)phthalimide
- N-(2-Hydroxyethyl)phthalimide
- N-(4-Bromobutyl)phthalimide
Comparison:
- N-(4-Amino-2-chlorophenyl)phthalimide is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNKBQRKZRMYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Record name | 3-aminopyrazole-4-carbonitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066091 | |
Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16617-46-2 | |
Record name | 3-Amino-4-cyanopyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16617-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminopyrazole-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016617462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-pyrazolecarbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazole-4-carbonitrile, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminopyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINOPYRAZOLE-4-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOB953S9X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to 5-amino-1H-pyrazole-4-carbonitrile?
A1: A widely used method involves a multicomponent reaction using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. [] This reaction is often catalyzed by various materials, including NiFe2O4 nanoparticles, [] alumina–silica-supported MnO2, [] and calcined Mg-Fe hydrotalcite. [] Another approach utilizes 3-oxoalkanonitrile as a precursor, reacting it with trichloroacetonitrile and subsequently with hydrazines to yield the desired product. []
Q2: Are there any environmentally friendly synthetic routes for this compound?
A2: Yes, several research groups have focused on developing greener synthetic methods. One such method employs copper(II)-coated magnetic core-shell nanoparticles as catalysts in a mild, green environment. [] Another approach utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water. []
Q3: What are some notable catalysts used in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles, and what are their advantages?
A3: Researchers have explored a range of catalysts:
- [Msim]CuCl3: This newly developed catalyst utilizes anomeric and vinylogous anomeric effects to facilitate the formation of the pyrazole ring. []
- Copper(II)-coated magnetic core-shell nanoparticles: These nanoparticles offer a green approach, are easily separated from the reaction mixture using a magnet, and are reusable for multiple reaction cycles without significant activity loss. []
- Nano-[Zn-4NSP]Cl2: This Schiff base complex acts as an efficient heterogeneous catalyst in the synthesis. []
- Alumina–silica-supported MnO2: This catalyst allows for a facile one-pot synthesis in water and can be recycled. []
- Calcined Mg-Fe Hydrotalcite: This catalyst promotes a one-pot synthesis of the compound. []
Q4: What is the role of anomeric effects in the synthesis of 5-amino-1H-pyrazole-4-carbonitrile?
A4: In certain synthetic routes, specifically those using catalysts like [Msim]CuCl3, the formation of the pyrazole ring is aided by anomeric and vinylogous anomeric effects. These electronic effects influence the stability and reactivity of the intermediates, guiding the reaction towards the desired product. []
Q5: How is 5-amino-1H-pyrazole-4-carbonitrile used in the synthesis of other heterocyclic compounds?
A5: This compound serves as a versatile building block for synthesizing various heterocycles:
- Pyrazolo[1,5-a]pyrimidines: Reacting 5-amino-1H-pyrazole-4-carbonitrile derivatives with nonsymmetrical dielectrophiles under microwave irradiation leads to regioselective formation of substituted pyrazolo[1,5-a]pyrimidines. []
- 7-Azolylaminotetrahydroazolo[1,5-a]pyrimidines: This compound, when reacted with aromatic aldehydes and pyruvic acid or its esters under ultrasonication, undergoes a unique cascade of reactions to form 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. []
- Pyrazolo pyrimidine derivatives: The compound serves as a precursor for synthesizing a diverse range of pyrazolo pyrimidine derivatives with potential antiproliferative activities. []
Q6: What are the potential biological activities of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives?
A6: Studies indicate potential for the following activities:
- Antiproliferative activity: Pyrazolo pyrimidine derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth. []
- Antioxidant activity: Some derivatives exhibit potent scavenging activity against various free radicals, including DPPH, superoxide anion, hydrogen peroxide, and nitric oxide. []
- Analgesic, antipyretic, and anti-inflammatory activities: Certain derivatives demonstrate notable analgesic effects in acetic acid-induced writhing responses, antipyretic activity against Brewer’s yeast-induced pyrexia, and anti-inflammatory activity by reducing Brewer’s yeast-induced paw edema. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on 5-amino-1H-pyrazole-4-carbonitrile derivatives?
A7: While detailed SAR studies are limited in the provided research, some insights can be gleaned. For example, the nature of the substituents on the pyrazolo[3,4-d]pyrimidine core appears to significantly influence the antioxidant potential. [] Specifically, the presence of a furan-2-ylmethylene group seems to enhance the antioxidant activity compared to thiophen-2-ylmethylene or 4-chlorophenyl groups. []
Q8: What analytical methods are employed to characterize and quantify 5-amino-1H-pyrazole-4-carbonitrile?
A8: Common techniques include:
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